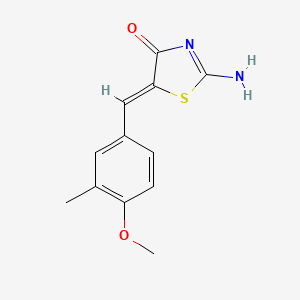![molecular formula C15H19ClN2O3S B5407626 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5407626.png)
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of a protein kinase called Bruton's tyrosine kinase (BTK). BTK is a key component in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells.
作用機序
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride works by binding to the ATP-binding site of BTK, which prevents its activation and downstream signaling. BTK is a key component in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell activation and survival, which makes it a promising therapeutic target for autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit B-cell activation and survival, which makes it a promising therapeutic target for autoimmune diseases and B-cell malignancies. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to have antitumor effects, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride in lab experiments are its potency and selectivity for BTK. It is a valuable tool for studying the B-cell receptor signaling pathway and its role in various biological processes. However, its limitations include its potential off-target effects and toxicity, which may affect the interpretation of the experimental results.
将来の方向性
There are several future directions for the research on 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride. One direction is the development of more potent and selective BTK inhibitors for the treatment of autoimmune diseases and B-cell malignancies. Another direction is the investigation of the role of BTK in other biological processes, such as innate immunity and T-cell signaling. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases is an area of future research.
合成法
The synthesis of 2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride involves several steps. The first step is the reaction of 2-bromo-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenol with potassium acetate in acetic acid to form 2-acetoxy-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenol. The second step involves the reaction of the intermediate product with chloroacetyl chloride in the presence of triethylamine to form 2-(2-chloroacetyl-4-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetate. The final step is the reaction of the intermediate product with hydrochloric acid to form this compound.
科学的研究の応用
2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been extensively used in scientific research as a tool to study the B-cell receptor signaling pathway. It has been shown to be a potent and selective inhibitor of BTK, which makes it a valuable tool for investigating the role of BTK in various biological processes. It has been used to study the function of BTK in B-cell development, activation, and survival, as well as its role in autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-[2-methoxy-6-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c1-19-13-6-2-4-11(15(13)20-10-14(16)18)8-17-9-12-5-3-7-21-12;/h2-7,17H,8-10H2,1H3,(H2,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPNFCEODXJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5407545.png)

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407563.png)


![2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5407600.png)
![(1R*,2R*,6S*,7S*)-4-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5407615.png)
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)

![2-{[3-(4-methoxy-3,5-dimethylbenzoyl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5407639.png)
![4-[(dimethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5407653.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
